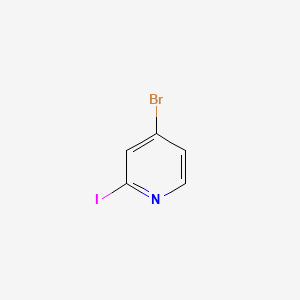

4-Bromo-2-iodopyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-2-iodopyridine is a chemical compound with the molecular formula C5H3BrIN . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

4-Bromo-2-iodopyridine can be synthesized from 2-chloropyridine or 2-bromopyridine via treatment with iodotrimethylsilane . Another method involves a diazotization-Sandmeyer reaction carried out at a low temperature .Molecular Structure Analysis

The molecular weight of 4-Bromo-2-iodopyridine is 283.892 Da . The structure of the compound includes a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has bromine and iodine substituents at the 4th and 2nd positions respectively .Physical And Chemical Properties Analysis

4-Bromo-2-iodopyridine has a density of 2.3±0.1 g/cm3, a boiling point of 282.6±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 44.9±0.3 cm3, a polar surface area of 13 Å2, and a molar volume of 120.9±3.0 cm3 .Applications De Recherche Scientifique

Organic Synthesis

4-Bromo-2-iodopyridine serves as a key building block for 2,4-disubstituted pyridines. It can be synthesized from 2-bromopyridine using LDA and I2 via a ‘halogen dance’ and then converted to other 2,4-diaryl pyridines and 4-aryl-2,2′-bipyridines in one-pot reactions .

Pharmaceuticals

As an intermediate in pharmaceuticals, 4-Bromo-2-iodopyridine is used in the synthesis of various drugs. Its role in drug development is crucial due to its reactivity which allows for the formation of more complex chemical structures .

Agrochemicals

In the field of agrochemicals, this compound is utilized to create pesticides and herbicides. Its bromo and iodo groups are reactive sites that can be further modified to enhance the efficacy of agrochemical products .

Dyestuff

The dyestuff industry benefits from 4-Bromo-2-iodopyridine as it is involved in the synthesis of dyes and pigments. Its molecular structure contributes to the stability and color properties of the final dye products .

Catalysis

Research indicates that 4-Bromo-2-iodopyridine can act as a catalyst in certain chemical reactions, improving the efficiency and selectivity of these processes .

Safety and Hazards

Mécanisme D'action

Target of Action

4-Bromo-2-iodopyridine is a halogenated pyridine derivative Halogenated pyridines are generally used as building blocks in the synthesis of various complex organic molecules, including pharmaceuticals .

Mode of Action

The mode of action of 4-Bromo-2-iodopyridine primarily involves its role as a reactant in various chemical reactions. The bromine and iodine substituents on the pyridine ring make it highly reactive, allowing it to participate in various types of organic reactions, such as cross-coupling reactions .

Biochemical Pathways

4-Bromo-2-iodopyridine is used in the synthesis of various organic compounds. For example, it has been used in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications . The exact biochemical pathways affected by this compound would depend on the specific context of its use.

Action Environment

The action, efficacy, and stability of 4-Bromo-2-iodopyridine can be influenced by various environmental factors. For example, the presence of other reactants, the pH, temperature, and solvent can all affect the reactivity of this compound. Furthermore, light and heat can potentially lead to the degradation of this compound, reducing its efficacy .

Propriétés

IUPAC Name |

4-bromo-2-iodopyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrIN/c6-4-1-2-8-5(7)3-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWFYABOEZMENB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652165 |

Source

|

| Record name | 4-Bromo-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-iodopyridine | |

CAS RN |

100523-83-9 |

Source

|

| Record name | 4-Bromo-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-(2,3-diazabicyclo[2.2.2]oct-2-en-1-yl)- (9CI)](/img/no-structure.png)

![4-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-2,2-diphenyl-1,3-benzodioxole-6-carboxylic acid](/img/structure/B561469.png)

![DI[Tris(hydroxymethyl)aminomethane] oxalate](/img/structure/B561470.png)